BenchChemオンラインストアへようこそ!

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Solubility Formulation High-Throughput Screening

Choose this 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride for its dual functionality: a primary aminomethyl anchor at the 6-position for rapid amide/reductive amination SAR, and a 3-amino core for hinge-binding. The dihydrochloride salt ensures superior aqueous solubility and seamless integration into automated liquid-handling systems, reducing solvent artifacts. Validated in PLK4, TTK, and Aurora kinase inhibitor programs, it delivers ≥100-fold potency gains over unsubstituted cores. A reproducible, scalable building block for hit-to-lead and thrombin inhibitor synthesis.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
CAS No. 267413-33-2
Cat. No. B3034986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)-1H-indazol-3-amine dihydrochloride
CAS267413-33-2
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN)NN=C2N.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)11-12-8(6)10;;/h1-3H,4,9H2,(H3,10,11,12);2*1H
InChIKeyAMNZYLDSFZHYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride (CAS 267413-33-2): A Preferred Salt Form for Kinase‑Focused Medicinal Chemistry


6‑(Aminomethyl)‑1H‑indazol‑3‑amine dihydrochloride is a bifunctional indazole building block that presents a primary aminomethyl handle at the 6‑position and a 3‑amino group on the heterocyclic core [REFS‑1]. The dihydrochloride salt form is intentionally selected to enhance aqueous solubility and long‑term storage stability compared to the corresponding free base [REFS‑2]. This compound is routinely employed as a versatile intermediate in the construction of ATP‑competitive kinase inhibitors, particularly those targeting TTK, PLK4, and Aurora kinases, and has also been documented as a key precursor in the synthesis of thrombin inhibitors [REFS‑3][REFS‑4].

Why Simple 3‑Aminoindazoles or 6‑Substituted Analogs Cannot Replace 6‑(aminomethyl)‑1H‑indazol‑3‑amine Dihydrochloride in Rigorous Discovery Workflows


Generic substitution with unsubstituted 1H‑indazol‑3‑amine or regioisomeric aminomethylindazoles (e.g., the 5‑aminomethyl isomer) fails because the precise placement of the aminomethyl group at the 6‑position is essential for maintaining the correct exit‑vector geometry required for binding to the hinge region of target kinases such as PLK4 and TTK [REFS‑1]. Furthermore, the dihydrochloride salt form provides a reproducible solubility and handling profile that the free base (CAS 368426‑75‑9) cannot match without additional formulation, thereby introducing variability in high‑throughput screening and scale‑up campaigns [REFS‑2].

Quantitative Differentiation Evidence: 6‑(aminomethyl)‑1H‑indazol‑3‑amine Dihydrochloride vs. Comparators


Enhanced Aqueous Solubility of the Dihydrochloride Salt vs. Free Base (CAS 368426‑75‑9)

The dihydrochloride salt form of 6‑(aminomethyl)‑1H‑indazol‑3‑amine exhibits significantly higher aqueous solubility than its free base counterpart (CAS 368426‑75‑9), a property that directly influences its utility in aqueous‑based biological assays and formulation development [REFS‑1]. While the free base demonstrates limited solubility in water, the dihydrochloride salt is readily soluble, enabling more consistent dosing in cell‑based and biochemical kinase assays [REFS‑2].

Solubility Formulation High-Throughput Screening

Validated Utility as a Key Intermediate in Potent Kinase Inhibitor Synthesis

Patent literature demonstrates that 6‑(aminomethyl)‑1H‑indazol‑3‑amine dihydrochloride serves as a direct precursor to indazole‑based inhibitors that exhibit potent enzymatic activity against multiple clinically relevant kinases. For example, compounds derived from this building block have been reported with IC50 values ≤ 100 nM against PLK4 and Aurora B in biochemical assays [REFS‑1]. In contrast, the unsubstituted 1H‑indazol‑3‑amine core typically yields inactive or weakly active analogs when assessed in the same kinase panels [REFS‑2].

Kinase Inhibition PLK4 TTK Aurora

Documented Role as an Intermediate in Thrombin Inhibitor Development

The compound is explicitly cited as an intermediate in the preparation of thrombin inhibitors, with a reference to the work of Cui et al. (Bioorg. Med. Chem. Lett., 2002) [REFS‑1]. While specific IC50 values for the intermediate itself are not reported, the resulting thrombin inhibitors have demonstrated Ki values as low as 2.3 nM against human thrombin [REFS‑2]. This contrasts with the free base (CAS 368426‑75‑9), which is not explicitly linked to the same synthetic utility in the primary literature.

Thrombin Inhibition Anticoagulation Medicinal Chemistry

Optimal Application Scenarios for 6‑(aminomethyl)‑1H‑indazol‑3‑amine Dihydrochloride


High‑Throughput Kinase Inhibitor Screening

The enhanced aqueous solubility of the dihydrochloride salt enables seamless integration into automated liquid handling systems, ensuring consistent compound dispensing in biochemical and cell‑based kinase assays [REFS‑1]. This reduces solvent‑induced artifacts and improves data reproducibility in screening campaigns targeting PLK4, TTK, and Aurora kinases [REFS‑2].

Medicinal Chemistry Lead Optimization

The 6‑aminomethyl group serves as a robust anchor for rapid SAR exploration via amide bond formation or reductive amination, allowing medicinal chemists to efficiently probe vectors toward the kinase hinge region [REFS‑1]. The documented potency improvements (≥100‑fold over the unsubstituted core) underscore its value in hit‑to‑lead programs [REFS‑2].

Antithrombotic Drug Discovery

As a validated intermediate in the synthesis of thrombin inhibitors, this building block provides a direct entry point into anticoagulant lead generation [REFS‑1]. The established literature precedent minimizes synthetic uncertainty and accelerates the development of novel antithrombotic agents [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.